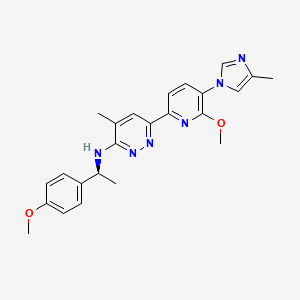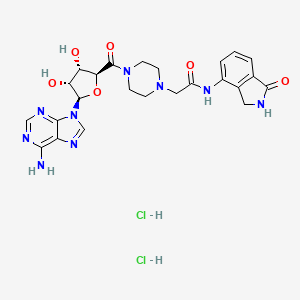
EB-47 (dihydrochloride)
Übersicht
Beschreibung
EB 47 dihydrochloride is a potent and selective inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This compound is known for its cytoprotective effects against oxidative damage in cell models of reperfusion injury and inflammation . The chemical name of EB 47 dihydrochloride is 5’-Deoxy-5’- [4- [2- [ (2,3-Dihydro-1-oxo-1 H -isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5’-oxoadenosine dihydrochloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EB 47 dihydrochloride involves multiple steps, starting from the appropriate adenosine derivativesThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and water, with gentle warming to enhance solubility .
Industrial Production Methods
Industrial production of EB 47 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
EB 47 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine and isoindol-1-one moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving EB 47 dihydrochloride include DMSO, water, and various organic solvents. The reactions are often carried out under mild conditions with gentle warming to enhance solubility and reaction rates .
Major Products Formed
The major products formed from the reactions of EB 47 dihydrochloride depend on the specific reaction conditions and reagents used. In general, the reactions lead to the formation of substituted derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
EB 47 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Chemistry: Used as a PARP-1 inhibitor in various chemical assays to study DNA repair mechanisms
Biology: Employed in cell models to investigate cytoprotective effects against oxidative damage and inflammation
Medicine: Potential therapeutic applications in conditions involving DNA damage and oxidative stress, such as cancer and cardiovascular diseases
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP-1
Wirkmechanismus
EB 47 dihydrochloride exerts its effects by inhibiting the activity of PARP-1, an enzyme involved in the repair of DNA damage. The compound mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite, thereby blocking the enzyme’s activity . This inhibition leads to the accumulation of DNA damage, which can induce cell death in cancer cells and provide cytoprotective effects in normal cells under oxidative stress .
Vergleich Mit ähnlichen Verbindungen
EB 47 Dihydrochlorid ist unter den PARP-1-Inhibitoren aufgrund seiner hohen Potenz und Selektivität einzigartig. Zu den ähnlichen Verbindungen gehören:
Olaparib: Ein weiterer potenter PARP-1-Inhibitor, der in der Krebstherapie eingesetzt wird.
Rucaparib: Ein PARP-1-Inhibitor mit Anwendungen in der Behandlung von Eierstockkrebs.
Niraparib: Wird zur Behandlung bestimmter Arten von Brust- und Eierstockkrebs eingesetzt.
Im Vergleich zu diesen Verbindungen zeigt EB 47 Dihydrochlorid eine höhere Selektivität für PARP-1 und hat in verschiedenen Zellmodellen signifikante zytoprotektive Wirkungen gezeigt .
Eigenschaften
IUPAC Name |
2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18+,19-,24+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQSDIMNDTMII-MYXHFVDASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N9O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


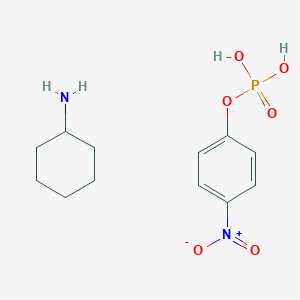
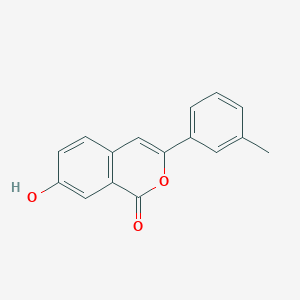
![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid](/img/structure/B8118089.png)

![2-Methylimidazo[1,2-a]pyridin-4-ium-1-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118109.png)
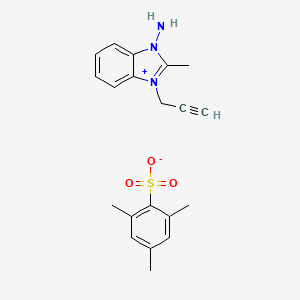
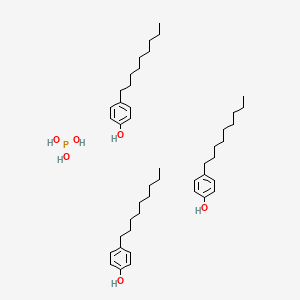
![(1R,3aR,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B8118125.png)
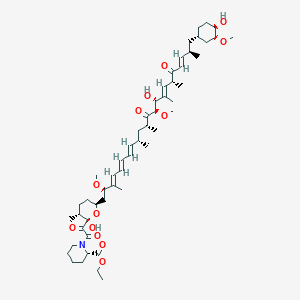
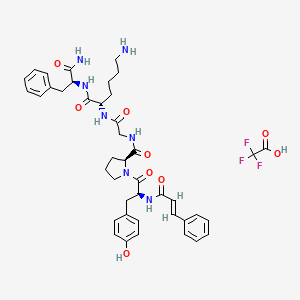
![5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B8118167.png)
